molecular formula C15H10BrN5OS B460966 2,6-diamino-5'-bromo-3,5-dicyano-1'-methyl-1',3'-dihydrospiro[4H-thiopyran-4,3'-(2'H)-indole]-2'-one

2,6-diamino-5'-bromo-3,5-dicyano-1'-methyl-1',3'-dihydrospiro[4H-thiopyran-4,3'-(2'H)-indole]-2'-one

Cat. No.: B460966
M. Wt: 388.2g/mol
InChI Key: RQMIFZOOYOQEDB-UHFFFAOYSA-N
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Description

2’,6’-Diamino-5-bromo-1-methyl-2-oxospiro[indole-3,4’-thiopyran]-3’,5’-dicarbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Diamino-5-bromo-1-methyl-2-oxospiro[indole-3,4’-thiopyran]-3’,5’-dicarbonitrile typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiopyran ring can be introduced through a subsequent cyclization reaction involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Diamino-5-bromo-1-methyl-2-oxospiro[indole-3,4’-thiopyran]-3’,5’-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

2’,6’-Diamino-5-bromo-1-methyl-2-oxospiro[indole-3,4’-thiopyran]-3’,5’-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,6’-Diamino-5-bromo-1-methyl-2-oxospiro[indole-3,4’-thiopyran]-3’,5’-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The indole ring system is known to interact with protein kinases, which play a crucial role in cell signaling pathways. Additionally, the presence of the thiopyran ring may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,6’-Diamino-5-bromo-1-methyl-2-oxospiro[indole-3,4’-thiopyran]-3’,5’-dicarbonitrile is unique due to its spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H10BrN5OS

Molecular Weight

388.2g/mol

IUPAC Name

2',6'-diamino-5-bromo-1-methyl-2-oxospiro[indole-3,4'-thiopyran]-3',5'-dicarbonitrile

InChI

InChI=1S/C15H10BrN5OS/c1-21-11-3-2-7(16)4-8(11)15(14(21)22)9(5-17)12(19)23-13(20)10(15)6-18/h2-4H,19-20H2,1H3

InChI Key

RQMIFZOOYOQEDB-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)C3(C1=O)C(=C(SC(=C3C#N)N)N)C#N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3(C1=O)C(=C(SC(=C3C#N)N)N)C#N

Origin of Product

United States

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